molecular formula C9H17NO B6599029 (octahydroindolizin-3-yl)methanol CAS No. 1785174-80-2

(octahydroindolizin-3-yl)methanol

Cat. No.: B6599029
CAS No.: 1785174-80-2
M. Wt: 155.24 g/mol
InChI Key: UTFRAKXZOPXIOX-UHFFFAOYSA-N
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Description

(Octahydroindolizin-3-yl)methanol: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol This compound is characterized by its indolizine core structure, which is fully saturated, making it an octahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (octahydroindolizin-3-yl)methanol typically involves the reduction of indolizine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure complete saturation of the indolizine ring. The subsequent functionalization to introduce the hydroxymethyl group can be achieved through optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (octahydroindolizin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its functionalization. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and reactivity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h8-9,11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRAKXZOPXIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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